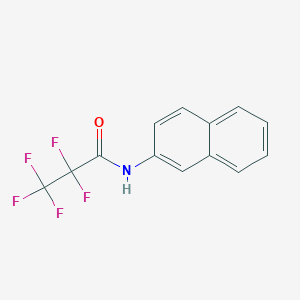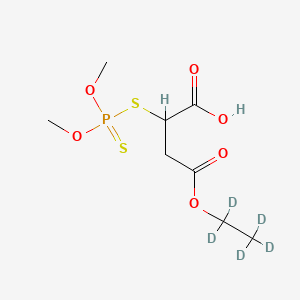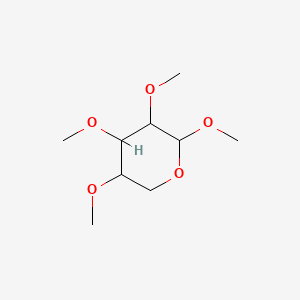
Methyl 2,3,4-tri-O-methylpentopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-methylpentopyranoside: is a chemical compound with the molecular formula C9H18O5 It is a derivative of pentopyranoside, where three hydroxyl groups are methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methylpentopyranoside typically involves the methylation of pentopyranoside derivatives. One common method is the reaction of pentopyranoside with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-tri-O-methylpentopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-tri-O-methylpentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-methylpentopyranoside involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity. The methyl groups can influence the compound’s binding affinity and specificity, leading to various biochemical effects.
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-methylglucopyranoside
- Methyl 2,3,4-tri-O-methylxylopyranoside
- Methyl 2,3,4-tri-O-methylgalactopyranoside
Comparison: Methyl 2,3,4-tri-O-methylpentopyranoside is unique due to its specific methylation pattern and the pentopyranoside backbone. Compared to similar compounds, it may exhibit different reactivity and binding properties due to the spatial arrangement of the methyl groups. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
Properties
CAS No. |
2876-85-9 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3,4,5-tetramethoxyoxane |
InChI |
InChI=1S/C9H18O5/c1-10-6-5-14-9(13-4)8(12-3)7(6)11-2/h6-9H,5H2,1-4H3 |
InChI Key |
OQFUMNZJTHPYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(C(C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
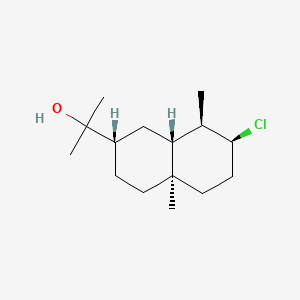
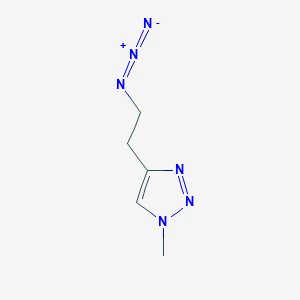
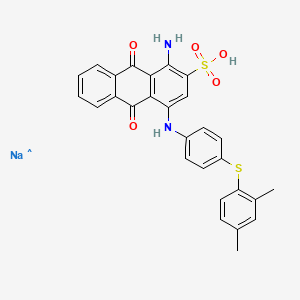

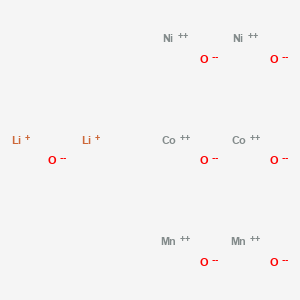
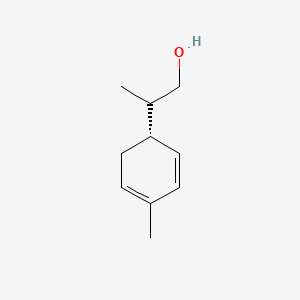

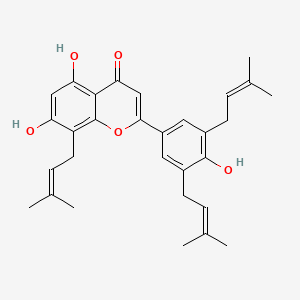
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)
